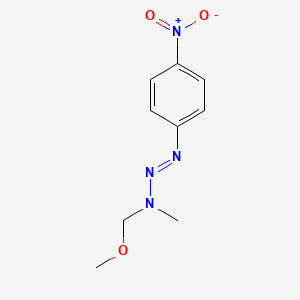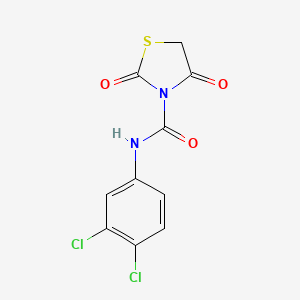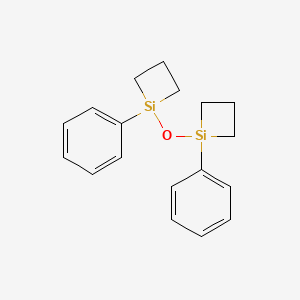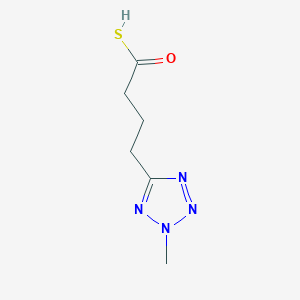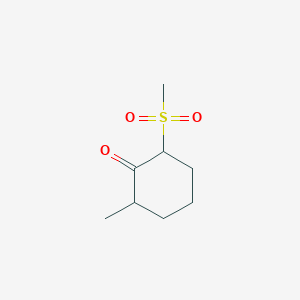
2-(Methanesulfonyl)-6-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methanesulfonyl)-6-methylcyclohexan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methanesulfonyl group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-6-methylcyclohexan-1-one typically involves the reaction of 6-methylcyclohexanone with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the methanesulfonyl chloride reacts with the ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methanesulfonyl)-6-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
2-(Methanesulfonyl)-6-methylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methanesulfonyl)-6-methylcyclohexan-1-one involves the reactivity of the methanesulfonyl group. This group can undergo nucleophilic substitution, where the sulfonyl group acts as a leaving group, allowing for the formation of new chemical bonds. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A related compound used in similar synthetic applications.
Tosylates: Compounds containing the toluenesulfonyl group, which have similar reactivity and applications.
Sulfonyl chlorides: A broader class of compounds that include methanesulfonyl chloride and other sulfonyl derivatives
Uniqueness
2-(Methanesulfonyl)-6-methylcyclohexan-1-one is unique due to its specific structure, which combines a cyclohexanone ring with a methanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propiedades
Número CAS |
90936-31-5 |
|---|---|
Fórmula molecular |
C8H14O3S |
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
2-methyl-6-methylsulfonylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O3S/c1-6-4-3-5-7(8(6)9)12(2,10)11/h6-7H,3-5H2,1-2H3 |
Clave InChI |
IAJHGFOPMDTAIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1=O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
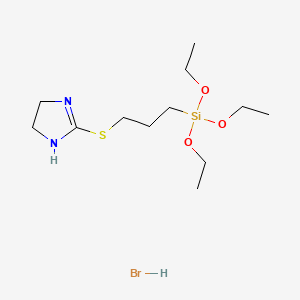

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
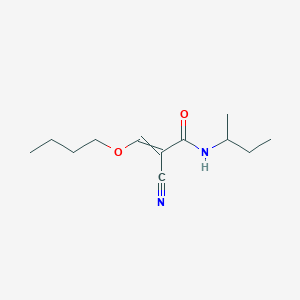

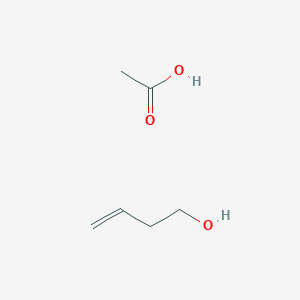
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

